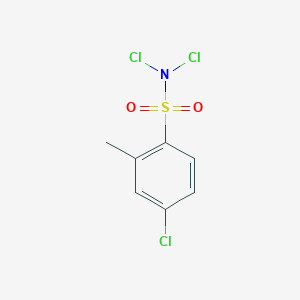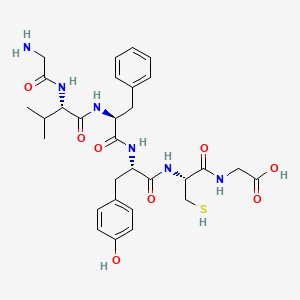![molecular formula C21H26S B12593374 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene CAS No. 347887-08-5](/img/structure/B12593374.png)
1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a sulfanyl group attached to a phenyl-substituted octenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene typically involves the following steps:
Formation of the Octenyl Chain: The octenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes. This may involve hydroboration-oxidation or other addition reactions to introduce the desired functional groups.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions, where benzene reacts with the octenyl chain in the presence of a Lewis acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be added through nucleophilic substitution reactions, where a thiol group reacts with the phenyl-substituted octenyl chain.
Final Assembly: The final step involves the attachment of the methyl group to the benzene ring, which can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyl-substituted octenyl chain can be reduced using hydrogenation reactions in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens like chlorine or bromine (halogenation).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Chemical Reactions: The sulfanyl group can act as a nucleophile or electrophile, participating in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1-pentyn-1-yl)benzene: Similar structure but with a pentynyl chain instead of an octenyl chain.
1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a phenylmethyl group instead of a phenyl-substituted octenyl chain.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar structure but with methoxy groups and a different alkyl chain.
Uniqueness: 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene is unique due to its specific combination of functional groups and the length of its alkyl chain, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
347887-08-5 |
|---|---|
Formule moléculaire |
C21H26S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-methyl-4-(1-phenyloct-1-en-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C21H26S/c1-3-4-5-9-12-21(17-19-10-7-6-8-11-19)22-20-15-13-18(2)14-16-20/h6-8,10-11,13-17H,3-5,9,12H2,1-2H3 |
Clé InChI |
DIXQHPZSLZTYCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC1=CC=CC=C1)SC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)
![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)

![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)


![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
